3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Description

BenchChem offers high-quality 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

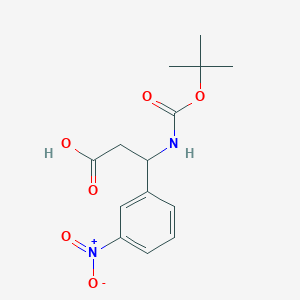

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373557 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-22-4 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a valuable building block in medicinal chemistry and drug development. This compound is of significant interest due to its structural features, which are amenable to further chemical modifications for the development of novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is typically achieved through a two-step process. The first step involves the synthesis of the β-amino acid backbone via a Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and a source of ammonia. In this case, 3-nitrobenzaldehyde serves as the aldehyde precursor. The subsequent step involves the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(3-nitrophenyl)propionic acid via Rodionov Reaction

This procedure outlines the condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate in ethanol to yield the corresponding β-amino acid.

Materials:

-

3-Nitrobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Sodium hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in absolute ethanol (approximately 3-5 mL per gram of aldehyde).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

-

Filter the resulting precipitate (unreacted malonic acid and other impurities) and wash with a small amount of cold water.

-

Adjust the pH of the filtrate to approximately 7 with a sodium hydroxide solution. The product, 3-amino-3-(3-nitrophenyl)propionic acid, will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to a constant weight.

Step 2: Synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

This protocol describes the protection of the amino group of 3-amino-3-(3-nitrophenyl)propionic acid using di-tert-butyl dicarbonate.

Materials:

-

3-Amino-3-(3-nitrophenyl)propionic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Distilled water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Erlenmeyer flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 3-amino-3-(3-nitrophenyl)propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium bicarbonate.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[1]

-

Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid. Please note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Step 1: Rodionov Reaction | Step 2: Boc Protection |

| Reactant Ratios | 3-Nitrobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Ammonium Acetate (1.5 eq) | 3-Amino-3-(3-nitrophenyl)propionic acid (1.0 eq), (Boc)₂O (1.1 eq), NaHCO₃ (excess) |

| Solvent | Ethanol | 1,4-Dioxane/Water |

| Temperature | Reflux (approx. 78 °C) | Room Temperature |

| Reaction Time | 6 - 8 hours | 12 - 24 hours |

| Typical Yield | 60 - 75% | 85 - 95% |

| Purification | Precipitation/Filtration | Recrystallization or Column Chromatography |

Logical Relationships and Potential Signaling Pathway Involvement

The synthesis follows a logical progression from simple starting materials to the final protected amino acid. This workflow is designed to first construct the carbon skeleton and introduce the amino functionality, followed by the protection of this reactive group to allow for its use in further synthetic steps, such as peptide synthesis.

While specific signaling pathways for 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid are not extensively documented, compounds with similar structural motifs, such as nitro-functionalized phenylalanine derivatives, have been explored as mimics of phosphorylated amino acids. The electron-withdrawing nitro group can act as a bioisostere for the phosphate group, potentially interacting with protein tyrosine phosphatases or other enzymes involved in phosphorylation-dependent signaling cascades. This could lead to the modulation of cellular processes regulated by protein phosphorylation.

This guide provides a foundational understanding of the synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid. Researchers and drug development professionals can utilize this information for the production and further derivatization of this versatile chemical entity in the pursuit of novel therapeutics.

References

A Technical Guide to Boc-3-amino-3-(3-nitrophenyl)propanoic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-3-amino-3-(3-nitrophenyl)propanoic acid. This compound is a valuable building block in medicinal chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, while the nitrophenyl moiety offers a site for further chemical modification, making it a versatile reagent for creating complex molecular architectures.[1][2]

Core Chemical Properties

Boc-3-amino-3-(3-nitrophenyl)propanoic acid is a synthetic amino acid derivative. It is typically a white to off-white solid, stable under standard laboratory conditions.[2] The compound exists as two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of peptides and other chiral molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-3-amino-3-(3-nitrophenyl)propanoic acid and its enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.3 g/mol | |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95-99% (HPLC) | |

| Storage Conditions | 2-8°C | [3] |

| (R)-Enantiomer CAS | 501015-24-3 | |

| (S)-Enantiomer CAS | 500770-84-3 | [4] |

| Optical Rotation ([α]D) | (R)-enantiomer: +33.5 ± 3° (c=1 in EtOH) | [1] |

Solubility Profile

The following table provides illustrative solubility data for other Boc-protected amino acids in common solvents.

| Solvent | General Solubility of Boc-Amino Acids | Illustrative Quantitative Data (for other Boc-amino acids) | Source(s) |

| N,N-Dimethylformamide (DMF) | Soluble | Boc-Val-OH: ~108.6 mg/mL | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | - | [5] |

| Dichloromethane (DCM) | Soluble | - | [6] |

| Dimethyl sulfoxide (DMSO) | Soluble | Boc-Leu-OH: ~100 mg/mL | [5] |

| Tetrahydrofuran (THF) | Generally Soluble | - | [6] |

| Water | Sparingly soluble to insoluble | - | |

| Methanol/Ethanol | Soluble | - |

Spectroscopic Data Overview

Detailed experimental spectroscopic data for Boc-3-amino-3-(3-nitrophenyl)propanoic acid is not widely published. However, based on the known spectral characteristics of its constituent functional groups, the following table outlines the expected regions for key spectroscopic signals.

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Boc group (-(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| CH-N | ~5.0-5.5 ppm (multiplet, 1H) | |

| CH₂-C=O | ~2.7-2.9 ppm (multiplet, 2H) | |

| Aromatic protons | ~7.5-8.5 ppm (multiplet, 4H) | |

| NH | ~5.0-7.0 ppm (broad singlet, 1H) | |

| COOH | ~10-12 ppm (broad singlet, 1H) | |

| ¹³C NMR | Boc C=O | ~155 ppm |

| Boc C(CH₃)₃ | ~80 ppm | |

| Boc C(CH₃)₃ | ~28 ppm | |

| Carboxylic acid C=O | ~170-175 ppm | |

| Aromatic carbons | ~120-150 ppm | |

| CH-N | ~50-55 ppm | |

| CH₂ | ~40-45 ppm | |

| FT-IR | N-H stretch (carbamate) | ~3300-3400 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C=O stretch (carbamate) | ~1680-1720 cm⁻¹ | |

| C=O stretch (carboxylic acid) | ~1700-1730 cm⁻¹ | |

| N-O stretch (nitro group) | ~1510-1550 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) |

Experimental Protocols

Synthesis of Boc-3-amino-3-(3-nitrophenyl)propanoic Acid

The synthesis of Boc-3-amino-3-(3-nitrophenyl)propanoic acid is typically achieved through the protection of the amino group of 3-amino-3-(3-nitrophenyl)propanoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

3-amino-3-(3-nitrophenyl)propanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

5% Citric acid solution or dilute HCl

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-amino-3-(3-nitrophenyl)propanoic acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise while stirring at room temperature.

-

Allow the reaction to stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous mixture with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 5% citric acid solution or dilute HCl.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-3-amino-3-(3-nitrophenyl)propanoic acid.

-

The product can be further purified by recrystallization, typically from a mixture of ethyl acetate and petroleum ether or hexanes.[7]

Synthesis workflow for Boc-3-amino-3-(3-nitrophenyl)propanoic acid.

Applications in Research and Development

Boc-3-amino-3-(3-nitrophenyl)propanoic acid is a key intermediate in several areas of pharmaceutical and chemical research.

-

Peptide Synthesis: It serves as an unnatural amino acid building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of this residue can introduce conformational constraints or novel functionalities into peptides, potentially enhancing their biological activity, stability, or receptor-binding affinity.[1][2]

-

Drug Discovery: The nitrophenyl group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a versatile scaffold for the synthesis of small molecule libraries for high-throughput screening in drug discovery programs. It is particularly useful in the development of targeted therapies.[1][2]

-

Neuroscience Research: Derivatives of nitrophenyl amino acids are utilized in neuroscience to study neurotransmitter systems and develop potential therapeutics for neurological disorders.[9]

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical cycle of using Boc-3-amino-3-(3-nitrophenyl)propanoic acid in Boc-chemistry-based solid-phase peptide synthesis.

Workflow for incorporating the amino acid in SPPS.

Conclusion

Boc-3-amino-3-(3-nitrophenyl)propanoic acid is a strategically important synthetic intermediate for researchers in the life sciences. Its bifunctional nature, combining a protected amino acid with a modifiable aromatic ring, provides a powerful tool for the synthesis of novel peptides and small molecules with therapeutic potential. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in research and development endeavors.

References

- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid | 500770-84-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

This technical guide provides comprehensive information on 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the molecule's chemical properties, provides a representative experimental protocol, and illustrates its application in a common workflow.

Core Molecular Data

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a derivative of β-phenylalanine containing a tert-butyloxycarbonyl (Boc) protecting group and a nitro group on the phenyl ring. The Boc group enhances stability and solubility, making it an ideal intermediate for synthesizing complex peptides and novel therapeutic agents.[1] The nitro group offers a site for further chemical modification, expanding its utility.

Below is a summary of its key quantitative data.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3][4] |

| Molecular Weight | 310.31 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Purity | ≥95-99% (by HPLC) | [1] |

| CAS Number | 501015-24-3 (for R-enantiomer) | [1] |

| 500770-84-3 (for S-enantiomer) | [2][4][5] |

Applications in Research and Drug Development

This compound is a versatile tool with several important applications in scientific research:

-

Peptide Synthesis : It serves as a non-canonical amino acid building block for creating modified peptides with enhanced biological activity, stability, or novel functions.[1][6][7]

-

Drug Development : It is a crucial component in the design of new drugs, particularly for developing targeted therapies against cancer and neurological disorders.[1][6][7] The unique structure allows for specific interactions with biological targets like enzymes and receptors.[6][7]

-

Neuroscience Research : The molecule's structure is useful for studying neurotransmitter systems and developing potential treatments for neurological conditions.[1][6][7]

Representative Experimental Protocol: Synthesis of a Protected β-Amino Acid

While a specific protocol for the industrial synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is proprietary, a general and representative laboratory-scale synthesis for a structurally similar protected β-amino acid is outlined below. This procedure is based on established methods for asymmetric synthesis.

Objective: To synthesize an enantiomerically pure Boc-protected β-amino acid from a chiral precursor.

Materials:

-

Chiral pyrimidinone precursor

-

Aryl halide (e.g., 3-nitro-iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., diethylamine)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

Methodology:

-

Coupling Reaction:

-

Dissolve the chiral pyrimidinone precursor (1.0 eq), the corresponding aryl halide (1.0 eq), and the palladium catalyst (0.01 eq) in DMF.

-

Add the base (1.1 eq) to the solution.

-

Transfer the mixture to a sealed pressure tube and purge with an inert gas (e.g., argon).

-

Heat the reaction in a boiling water bath for 48 hours in the dark.

-

After cooling, the product is isolated and purified using standard chromatographic techniques.

-

-

Deprotection and Ring Opening:

-

Charge a flask with the purified intermediate from the previous step.

-

Dissolve the compound in a mixture of THF and 95% ethanol.

-

Cool the mixture to between -35°C and -45°C using a dry ice/acetone bath.

-

Slowly add aqueous HCl (e.g., 9 N) dropwise until the pH of the solution is approximately 7. This step cleaves the heterocyclic ring to yield the amino acid.

-

-

Boc Protection:

-

To the resulting amino acid solution, add Di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium bicarbonate) to protect the newly formed amino group.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Upon completion, the reaction mixture is acidified and the final product, 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the final white solid.

-

Visualization of Experimental Workflows

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this amino acid into a growing peptide chain.

Caption: Workflow for incorporating the amino acid in Solid-Phase Peptide Synthesis.

The diagram below illustrates a conceptual signaling pathway that could be investigated using a peptide synthesized with this modified amino acid. Peptides designed with this building block can act as inhibitors or modulators of protein-protein interactions.

Caption: A conceptual signaling pathway modulated by a synthetic peptide inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid | 500770-84-3 [chemicalbook.com]

- 3. BOC-(R)-3-AMINO-3-(3-NITRO-PHENYL)-PROPIONIC ACID [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. cusabio.com [cusabio.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

Solubility Profile of 3-(Boc-amino)-3-(3-nitrophenyl)propionic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is critical for its application in peptide synthesis, medicinal chemistry, and as a building block for novel therapeutics. This technical guide provides a comprehensive overview of its anticipated solubility in common organic solvents, detailed experimental protocols for solubility determination, and a discussion of its relevance in drug discovery workflows.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid—possessing a polar carboxylic acid group, a nonpolar tert-butyloxycarbonyl (Boc) protecting group, and an aromatic nitro group—suggests a nuanced solubility profile. The presence of the Boc group is known to generally enhance stability and solubility in organic solvents.[1][2][3]

Predicted Qualitative Solubility

Based on its functional groups, the following table summarizes the expected qualitative solubility of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the bulky nonpolar Boc group and the nitrophenyl ring will limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water. For a related compound, 3-Nitropropionic acid, the solubility in ethanol is approximately 10 mg/ml.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is a common solvent for similar compounds.[4] |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant polarity imparted by the carboxylic acid and nitro groups will likely render the compound insoluble in highly nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM is a common solvent for Boc-protected amino acids and is expected to be a good solvent for this compound. |

| Ethers | Diethyl Ether, THF | Sparingly Soluble to Soluble | Tetrahydrofuran (THF) is likely to be a better solvent than diethyl ether due to its higher polarity. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The carboxylic acid will be deprotonated by aqueous bases to form a highly polar and water-soluble carboxylate salt.[5][6][7] |

| Aqueous Acid | 5% HCl | Insoluble | The compound does not possess a sufficiently basic functional group to be protonated and solubilized by dilute acid. The amino group is protected as a non-basic carbamate.[5][6][7] |

Experimental Protocols for Solubility Determination

To quantitatively and qualitatively assess the solubility of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, the following experimental protocols can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and can help in classifying the compound.

Materials:

-

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

-

Small test tubes

-

Vortex mixer

-

Selection of solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Dichloromethane, Hexane.

Procedure:

-

Add approximately 20-30 mg of the compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.[5]

-

Observe the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[6]

A logical flow for this process is illustrated in the diagram below.

Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a standard curve for HPLC or UV-Vis analysis.

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

The general workflow for this quantitative method is depicted below.

Application in Drug Development

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a valuable building block in pharmaceutical research, particularly in peptide synthesis and the creation of small molecule inhibitors.[1][2] Its solubility characteristics are crucial at several stages of the drug discovery and development pipeline.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the solubility of protected amino acids in coupling and deprotection reagents is essential for efficient reaction kinetics and high yields.

-

High-Throughput Screening (HTS): For biological screening, compounds must be dissolved, typically in DMSO, to create stock solutions for testing. Poor solubility can lead to inaccurate results.

-

Formulation Development: The aqueous solubility of a final drug candidate is a key determinant of its bioavailability and potential routes of administration.

The logical relationship of solubility to these applications is outlined below.

References

An In-depth Technical Guide to CAS 284492-22-4: 3-N-Boc-3-(3-nitrophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

3-N-Boc-3-(3-nitrophenyl)propionic acid is a derivative of a β-amino acid, characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitrophenyl substituent. This structure makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science.

Table 1: Physicochemical Properties of CAS 284492-22-4

| Property | Value | Source |

| CAS Number | 284492-22-4 | N/A |

| IUPAC Name | 3-(tert-butoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | N/A |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |

| Molecular Weight | 310.3 g/mol | [1] |

| Predicted Boiling Point | 483.9 ± 45.0 °C | N/A |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(CC(=O)O)NC(=O)OC(C)(C)C | N/A |

Role in Synthesis and Drug Discovery

The primary application of 3-N-Boc-3-(3-nitrophenyl)propionic acid is as a building block in the synthesis of more complex molecules. The Boc-protecting group offers stability and facilitates its use in peptide synthesis, while the nitrophenyl group can be a key feature for biological interactions or further chemical modification.

Compounds of this class, namely Boc-protected β-amino acids, are utilized in:

-

Peptide Synthesis: They serve as unnatural amino acid residues to be incorporated into peptide chains. This can enhance the peptide's stability against enzymatic degradation and modulate its biological activity.

-

Drug Development: These molecules are used in the design of novel pharmaceuticals. The structural motif of a nitrophenyl-substituted amino acid can be found in compounds being investigated for various therapeutic areas, though specific activity for this compound is not documented.

General Experimental Workflow: Use in Peptide Synthesis

While a specific, detailed experimental protocol for the use of CAS 284492-22-4 is not available in the literature, a general workflow for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) can be outlined.

Workflow: Incorporation of 3-N-Boc-3-(3-nitrophenyl)propionic acid into a Peptide

References

The Dual Role of the Nitrophenyl Group in Boc-Protected Amino Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide synthesis and chemical biology. Among these, the tert-butyloxycarbonyl (Boc) group has long been a staple for the temporary protection of the α-amino group of amino acids. The versatility of Boc-protected amino acids is significantly enhanced by the incorporation of the nitrophenyl moiety, which serves two distinct and critical roles: as a photolabile protecting group for spatiotemporal control of chemical reactions and as a carboxyl-activating group for efficient peptide bond formation. This technical guide provides a comprehensive overview of these dual functions, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the field.

The Nitrophenyl Group as a Photolabile Protecting Group (PPG)

The ortho-nitrophenyl group is the core component of several photolabile protecting groups (PPGs), enabling the release of a protected functional group upon irradiation with UV light. This property is invaluable for applications requiring precise spatial and temporal control, such as in the light-directed synthesis of peptide microarrays and the caging of bioactive molecules.

The 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC) Group

A prominent example of a nitrophenyl-based PPG is the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group. When attached to the amino group of an amino acid, the NPPOC group renders it inert. Exposure to UV light, typically at a wavelength of 365 nm, triggers a photochemical reaction that cleaves the NPPOC group, liberating the free amine.

The photocleavage of NPPOC-protected amino acids is notably efficient, proceeding approximately twice as fast as the cleavage of the related o-nitroveratryloxycarbonyl (NVOC)-protected amino acids[1][2]. This increased rate is attributed to a different cleavage mechanism[2]. The quantum yield for the photolysis of NPPOC has been reported to be approximately 0.41 in methanol, indicating a relatively high efficiency for the conversion of absorbed photons into chemical change[3].

Mechanism of Photocleavage

The photocleavage of the NPPOC group is initiated by the absorption of a photon by the ortho-nitrophenyl chromophore. This leads to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a β-elimination reaction to release the protected amine, carbon dioxide, and 2-nitrosostyrene.

Quantitative Data for Nitrophenyl-Based Photolabile Protecting Groups

| Protecting Group | Wavelength (nm) | Quantum Yield (Φ) | Relative Cleavage Rate | Reference |

| NPPOC | 365 | ~0.41 | ~2x NVOC | [1][2][3] |

| NVOC | 365 | - | 1 | [1][2] |

| Benzoyl-NPPOC | 365 | Higher than NPPOC | ~2x NPPOC | [4] |

| Thiophenyl-NPPOC | 365 | - | ~12x NPPOC | [4] |

Experimental Protocols

1.4.1. Synthesis of NPPOC-Protected Amino Acids

The synthesis of NPPOC-protected amino acids generally involves the reaction of the amino acid with NPPOC-chloride under basic conditions.

-

Materials: L-amino acid, sodium carbonate (Na₂CO₃), 1,4-dioxane, water, NPPOC-chloride, tetrahydrofuran (THF), ethyl acetate.

-

Procedure:

-

Dissolve the L-amino acid (1 mmol) and Na₂CO₃ (2.2 mmol) in a 1:1 mixture of water and 1,4-dioxane (10 mL) and cool to 0°C.

-

Add a solution of NPPOC-chloride (1 mmol) in THF (1 mL) dropwise to the cooled amino acid solution.

-

After 20 minutes, remove the ice bath and continue stirring for 18-24 hours at room temperature.

-

Evaporate the reaction mixture to dryness.

-

Add water (3 mL) to the residue and extract with ethyl acetate (2 x 5 mL) to remove any unreacted NPPOC-chloride or its hydrolysis products.

-

The aqueous layer containing the NPPOC-protected amino acid can then be purified, for example, by acidification and extraction, followed by chromatography if necessary.

-

1.4.2. Photodeprotection of NPPOC-Amino Acids

The photodeprotection is typically carried out using a UV lamp with a primary emission at 365 nm. The reaction progress can be monitored by techniques such as HPLC.

-

Materials: NPPOC-protected amino acid, appropriate solvent (e.g., acetonitrile/water mixture), UV lamp (365 nm).

-

Procedure:

-

Dissolve the NPPOC-protected amino acid in the chosen solvent to a desired concentration (e.g., 100 µM).

-

Irradiate the solution with a 365 nm UV light source. The irradiation time will depend on the concentration, solvent, and light intensity. For a 100 µM solution, photocleavage can be accomplished within minutes[5].

-

Monitor the disappearance of the starting material and the appearance of the deprotected amino acid by reverse-phase HPLC.

-

The Nitrophenyl Group as a Carboxyl-Activating Group

In the second major role, a nitrophenyl group, typically in the para or ortho position, is esterified to the C-terminus of a Boc-protected amino acid. The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid. These "active esters" are stable enough to be isolated but reactive enough for efficient peptide bond formation.

p-Nitrophenyl and o-Nitrophenyl Esters in Peptide Synthesis

Both p-nitrophenyl (ONp) and o-nitrophenyl (ONp) esters of Boc-amino acids are effective for stepwise peptide synthesis[6]. The choice between the ortho and para isomer can influence the reaction kinetics, though both serve to activate the carboxyl group for amidation. This method is particularly advantageous due to its simplicity and the mild conditions required for the coupling reaction, which minimizes side reactions[3].

Mechanism of Peptide Coupling via Nitrophenyl Esters

The peptide coupling reaction is a nucleophilic acyl substitution. The amino group of the incoming amino acid attacks the activated carbonyl carbon of the Boc-amino acid nitrophenyl ester. The nitrophenolate is a good leaving group, facilitating the formation of the tetrahedral intermediate which then collapses to form the new peptide bond.

Quantitative Data for Peptide Coupling with Nitrophenyl Esters

| N-Protected Amino Acid | Coupling Partner | Product | Yield (%) | Reference |

| Boc-L-Gln | Gly | Boc-L-Gln-Gly | 65 | [7] |

| Cbz-L-Gln | Gly | Cbz-L-Gln-Gly | 31 | [7] |

| Cbz-L-Gln | L-Ser | Cbz-L-Gln-L-Ser | 30 | [7] |

| Cbz-L-Gln-Gly | Gly | Cbz-L-Gln-Gly-Gly | 15 | [7] |

| Cbz-Gly | L-Gln-Gly | Cbz-Gly-L-Gln-Gly | 71 | [7] |

| Cbz-L-Gln | L-Leu | Cbz-L-Gln-L-Leu | 43 | [7] |

| Cbz-Gly-L-Leu | Gly | Cbz-Gly-L-Leu-Gly | - | [7] |

Experimental Protocols

2.4.1. In-situ Formation of p-Nitrophenyl Esters and Peptide Coupling

This two-step, one-pot procedure allows for the rapid and efficient synthesis of peptides.

-

Materials: N-protected amino acid (e.g., Boc-Xaa), acetonitrile, triethylamine (Et₃N), p-nitrophenyl chloroformate (pNPCF), 4-dimethylaminopyridine (DMAP), free amino acid (Yaa), distilled water, 6 M HCl.

-

Procedure:

-

Activation Step:

-

Dissolve the N-protected amino acid (2.0 mmol) in acetonitrile (100 mL).

-

Add Et₃N (0.31 mL, 2.2 mmol) and cool the solution in an ice bath.

-

Add pNPCF (0.44 g, 2.2 mmol).

-

After 5 minutes, add DMAP (24 mg, 0.2 mmol) and stir the reaction for 50 minutes.

-

-

Coupling Step:

-

In a separate flask, prepare a clear solution of the free amino acid (8.0 mmol) in distilled water (100 mL) and Et₃N (1.12 mL, 8.0 mmol).

-

Remove the ice bath from the activation solution and add the solution of the second amino acid dropwise with stirring over 5 minutes.

-

Allow the reaction to proceed for an additional 100 minutes.

-

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Add water to the remaining solution to a final volume of 150 mL.

-

Acidify the solution to pH 2 with 6 M HCl and allow the peptide product to precipitate at 4°C.

-

Filter the solution and rinse the solid with 1 M HCl (80 mL).

-

Dry the solid under vacuum to yield the peptide product as a white powder.

-

-

Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-Protected Amino Acids

The principles of using nitrophenyl groups can be integrated into solid-phase peptide synthesis (SPPS). For instance, a photolabile linker containing a nitrophenyl group can be used to attach the peptide to the solid support, allowing for cleavage from the resin using light. Alternatively, Boc-amino acid nitrophenyl esters can be used as the activated species in the coupling steps of a solution-phase synthesis or a fragment condensation strategy. The following diagram illustrates a general Boc-SPPS workflow.

Conclusion

The nitrophenyl group imparts powerful and distinct functionalities to Boc-protected amino acids, making them highly versatile reagents in peptide chemistry and beyond. As a component of photolabile protecting groups, it offers precise spatiotemporal control over chemical reactions, which is critical for advanced applications like microarray synthesis. As a carboxyl-activating group, it provides a reliable and efficient means for peptide bond formation under mild conditions. A thorough understanding of the mechanisms, quantitative parameters, and experimental protocols associated with these dual roles, as outlined in this guide, will enable researchers to effectively leverage the unique properties of nitrophenyl-containing Boc-amino acids in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. US20050101763A1 - Synthesis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl protected amino acids - Google Patents [patents.google.com]

- 3. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 4. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on the Stability and Storage of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid. The information is intended to ensure the integrity and longevity of the compound for research and development applications.

Compound Overview

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a valuable building block in medicinal chemistry and peptide synthesis.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it suitable for various synthetic protocols.[1][2] However, the nitrophenyl group can influence its reactivity and degradation pathways. Understanding the stability profile of this compound is crucial for obtaining reliable and reproducible experimental results.

Stability Profile

The stability of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is influenced by several factors, including temperature, light, humidity, and pH. The Boc protecting group is known to be labile under acidic conditions. The nitrophenyl group, while generally stable, can be susceptible to reduction.

Key Stability Considerations:

-

Thermal Stability: The compound is generally stable at recommended storage temperatures. However, elevated temperatures can lead to degradation.

-

Light Sensitivity: As with many aromatic nitro compounds, prolonged exposure to light, particularly UV light, may lead to photodegradation.

-

Hygroscopicity: The compound is typically supplied as a lyophilized powder and should be protected from moisture to prevent hydrolysis.[3]

-

pH Sensitivity: The Boc group is sensitive to acidic conditions and will be cleaved. The compound is more stable in neutral or slightly basic conditions.

-

Oxidizing and Reducing Agents: The nitro group can be reduced, and the molecule may be susceptible to strong oxidizing agents.

Recommended Storage Conditions

To ensure the long-term stability of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommended Conditions |

| Temperature | Long-term: -20°C to -80°C for up to 6 months.[3] Short-term: 4°C for up to one week.[3] |

| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place.[4][5] |

| Light | Protect from light. Store in an opaque or amber vial. |

| Form | The compound is often supplied as a lyophilized powder.[3] |

| Handling | Avoid formation of dust and aerosols.[4] Handle in a well-ventilated area.[4] Avoid contact with skin and eyes.[4] Repeated freezing and thawing is not recommended.[3] |

| Incompatibilities | Strong oxidizing agents, strong acids.[6][7] Store apart from foodstuff containers or incompatible materials.[4][5] |

Experimental Protocol: Stability Testing

The following is a general protocol for assessing the stability of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid under various stress conditions.

Objective: To determine the degradation profile of the compound under accelerated and stressed conditions.

Materials:

-

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Forced degradation chambers (temperature, humidity, and light controlled)

-

pH meter

-

Solvents (acetonitrile, water, methanol - HPLC grade)

-

Buffers (phosphate, acetate)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate the compound in acidic solutions (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the compound in basic solutions (e.g., 0.1 N NaOH) at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to UV and visible light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

Determine the degradation rate constants and the half-life of the compound under each stress condition.

-

Below is a graphical representation of the experimental workflow.

Caption: Workflow for stability testing of the compound.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively published, logical degradation routes can be inferred based on its structure. The primary degradation is likely to involve the loss of the Boc protecting group under acidic conditions. The nitro group could potentially be reduced to an amino group under reducing conditions.

Below is a diagram illustrating a potential degradation pathway.

Caption: Potential degradation pathways of the compound.

Conclusion

Proper handling and storage of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid are essential to maintain its quality and ensure the reliability of experimental outcomes. Adherence to the recommended storage conditions, particularly protection from heat, light, and moisture, will minimize degradation. For critical applications, it is advisable to perform stability testing under conditions relevant to the intended use.

References

A Deep Dive into Boc Protection for Non-Natural Amino Acids: A Technical Guide

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides and other molecular frameworks is a powerful strategy for modulating biological activity, enhancing stability, and exploring novel chemical space. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in this endeavor, offering a versatile and robust method for the temporary masking of amino functionalities. This technical guide provides an in-depth exploration of the core principles and practices of Boc protection and deprotection as applied to the unique challenges presented by non-natural amino acids.

Core Principles of Boc Protection

The Boc group is prized for its stability in a wide range of chemical environments, including basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions. This orthogonality is crucial in multi-step syntheses. The most prevalent method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to neutralize the resulting acidic proton, driving the reaction to completion.

Mechanism of Boc Protection

Caption: Mechanism of Boc protection of an amino acid.

Challenges and Strategies for Non-Natural Amino Acids

The diverse structures of non-natural amino acids can present unique challenges for Boc protection. Steric hindrance and altered electronic properties are primary concerns that often necessitate modifications to standard protocols.

Sterically Hindered Amino Acids: For amino acids with bulky side chains or α,α-disubstitution, the nucleophilicity of the amino group is diminished, slowing the rate of Boc protection. To overcome this, more forcing conditions may be required. This can include the use of stronger bases such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in anhydrous solvents like THF.[1]

N-Methylated Amino Acids: The secondary amine of N-methylated amino acids can also be less reactive. Successful Boc protection often involves deprotonation with a strong base like NaH in the presence of an alkylating agent.[1]

β- and γ-Amino Acids: While generally less sterically hindered at the amino group, the altered backbone structure of β- and γ-amino acids can influence their solubility and reactivity. Standard Boc protection protocols are often effective, but optimization of solvent systems may be necessary to ensure homogeneity.

Quantitative Data on Boc Protection of Non-Natural Amino Acids

The efficiency of Boc protection is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for various classes of non-natural amino acids.

| Non-Natural Amino Acid Class | Example | Reagents | Solvent | Base | Time (h) | Yield (%) | Reference |

| α,α-Disubstituted | α-Aminoisobutyric acid (AIB) | (Boc)₂O | Dioxane/Water | NaOH | 12 | >95 | [2] |

| N-Methylated | N-Methyl-L-Valine | MeI, NaH | THF | NaH | 12 | High | [1][3] |

| β-Amino Acid | β³-Homophenylalanine | (Boc)₂O | Dioxane/Water | NaHCO₃ | 12 | 90-98 | [4] |

| γ-Amino Acid | γ-Aminobutyric acid (GABA) | (Boc)₂O | Dioxane/Water | NaHCO₃ | 12 | >90 | [5] |

Boc Deprotection: Removing the Shield

The acid-lability of the Boc group is its most critical feature for deprotection. Trifluoroacetic acid (TFA) is the most commonly used reagent, typically in a solution with dichloromethane (DCM).

Mechanism of Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.[6]

During deprotection, the formation of a reactive tert-butyl cation can lead to side reactions, particularly with electron-rich residues like tryptophan and methionine. To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to the cleavage cocktail.[7]

Quantitative Data on Boc Deprotection of Non-Natural Amino Acids

Deprotection is generally efficient across a range of amino acid structures. However, reaction times may need to be extended for more sterically hindered residues.

| Substrate | Deprotection Conditions | Time | Yield | Reference |

| Boc-Glycine | 50% TFA in DCM | 30 min | >99% | [8] |

| Boc-N-Me-Methionine | TFA/Phenol/Water/TIS | 2-4 h | High | [9] |

| General N-Boc Amines | 4M HCl in Dioxane | 1-4 h | High | [6] |

| General N-Boc Amines | 5 eq. TFA in CH₂Cl₂, Microwave 60°C | 30 min | High | [10][11] |

Boc Protection in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy is a well-established methodology in SPPS. The cycle involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

SPPS Workflow with Boc-Protected Non-Natural Amino Acids

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

General Protocol for Boc Protection of a Non-Natural Amino Acid

Materials:

-

Non-natural amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dioxane

-

Water

-

1 M HCl

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the non-natural amino acid in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected non-natural amino acid.[5]

General Protocol for Boc Deprotection using TFA

Materials:

-

Boc-protected amino acid or peptide

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water) as needed

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired volume of TFA (typically to a final concentration of 25-50% v/v). If required, add scavengers to the TFA solution before addition.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the solid by filtration or centrifugation and wash with cold diethyl ether.[7]

Choosing a Protection/Deprotection Strategy

The selection of an appropriate Boc protection and deprotection strategy depends on the specific properties of the non-natural amino acid.

Decision Workflow for Boc Protection and Deprotection

Caption: Decision workflow for selecting a Boc protection/deprotection strategy.

References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

The Expanding Role of Nitrophenylalanine Derivatives in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylalanine derivatives, non-canonical amino acids, are increasingly vital tools in biochemical research and drug development. Their unique nitro group modifications offer novel functionalities, enabling precise control and observation of biological processes. This technical guide explores the core applications of 2-nitrophenylalanine, 3-nitrophenylalanine, and 4-nitrophenylalanine, providing in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging these powerful molecules. Applications covered include light-inducible protein cleavage, real-time monitoring of protein dynamics using infrared spectroscopy, and the development of novel therapeutics and biochemical assays.

Photocleavable Control of Protein Function with 2-Nitrophenylalanine

The ortho-position of the nitro group in 2-nitrophenylalanine (2-NPA) confers a remarkable photosensitive property. When incorporated into a polypeptide chain, irradiation with UV light triggers a site-specific cleavage of the protein backbone.[1][2] This powerful technique provides researchers with unprecedented spatiotemporal control over protein activity, allowing for the activation or deactivation of proteins in living cells or in vitro with a pulse of light.[1]

The photocleavage reaction proceeds through an unusual cinnoline-forming mechanism, resulting in a C-terminal carboxylate and an N-terminal cinnoline group.[1] This method is a significant advancement over traditional chemical or enzymatic cleavage methods, which often lack specificity and can denature the target protein.

Quantitative Analysis of 2-NPA Photocleavage

The efficiency of photocleavage is a critical parameter for experimental design. Quantitative data from studies on model peptides and folded proteins provide a baseline for what to expect.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.07 ± 0.01 | Model peptide in phosphate-buffered saline (pH 7.4) at 365 nm. | [3] |

| Cleavage Efficiency | >95% | Model peptide (10 µM) in phosphate-buffered saline (pH 7.4) at 365 nm. | [3] |

| Cleavage Efficiency in a Folded Protein | 22 ± 5% | T4 Lysozyme with 2-NPA at position 61, irradiated for 60 minutes with >300 nm light in PBS. | [3] |

Experimental Workflow: Genetic Incorporation and Photocleavage of 2-NPA

The site-specific incorporation of 2-NPA into proteins is achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).[1]

Detailed Experimental Protocol: Quantification of Protein Photocleavage

This protocol outlines the steps to quantify the extent of protein photocleavage using SDS-PAGE and optical densitometry.[3]

-

Sample Preparation: Prepare several identical samples of the purified protein containing 2-NPA (e.g., 12.5 µg) in a suitable buffer (e.g., 10-fold diluted PBS).

-

Irradiation: Irradiate the samples with a light source emitting at >300 nm (e.g., a mercury arc lamp) for varying amounts of time (e.g., 0, 5, 10, 15, 30, and 60 minutes).

-

Concentration: Concentrate the irradiated samples to a smaller volume (e.g., 25 µL) to ensure they are suitable for loading onto an SDS-PAGE gel.

-

SDS-PAGE: Run the samples on an SDS-PAGE gel to separate the full-length protein from the cleaved fragments.

-

Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

-

Densitometry: Measure the optical density of each protein band using a gel documentation system and appropriate software.

-

Standard Curve: Create a standard curve of optical density versus the amount of protein per band using known concentrations of the full-length protein.

-

Quantification: Use the standard curve to determine the amount of protein in the full-length and cleaved bands for each irradiated sample, and calculate the percentage of cleavage.

Probing Local Protein Environments with 4-Nitrophenylalanine

4-Nitrophenylalanine (pNO2Phe) serves as a sensitive infrared (IR) probe for studying local environments within proteins.[3][4] The symmetric stretching frequency of the nitro group is highly sensitive to the polarity and hydrogen-bonding environment of its surroundings.[3][4] By incorporating pNO2Phe at specific sites within a protein, researchers can monitor conformational changes and protein dynamics in real-time.

Quantitative Analysis of 4-NPA as an IR Probe

The change in the IR frequency of the nitro symmetric stretch provides a quantitative measure of the change in the local environment.

| Parameter | Value | Conditions | Reference |

| Frequency Shift (¹⁴NO₂) | 7.7 cm⁻¹ (red-shift) | Movement from a solvent-exposed to a partially buried position in superfolder green fluorescent protein (sfGFP). | [3][4] |

Experimental Workflow: Using 4-NPA as an IR Probe

Similar to 2-NPA, 4-NPA can be genetically incorporated into proteins using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[5]

Detailed Experimental Protocol: FTIR Spectroscopy of Proteins Containing 4-NPA

This protocol provides a general outline for acquiring FTIR spectra of a protein containing 4-NPA.

-

Protein Expression and Purification: Express and purify the protein with the site-specifically incorporated 4-NPA. For difference spectroscopy, also prepare a sample with an isotope-labeled version of 4-NPA (e.g., ¹⁵NO₂).

-

Sample Preparation: Exchange the protein buffer to a D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region of the IR spectrum. The protein concentration should be around 1 mM.

-

FTIR Spectroscopy:

-

Use an attenuated total reflectance (ATR) FTIR spectrometer.

-

Collect a background spectrum of the D₂O buffer.

-

Apply the protein sample to the ATR crystal.

-

Collect the sample spectrum.

-

For difference spectroscopy, collect spectra for both the unlabeled and isotope-labeled protein samples.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the protein spectrum.

-

To isolate the nitro symmetric stretching frequency, calculate the difference spectrum by subtracting the spectrum of the isotope-labeled protein from that of the unlabeled protein.

-

Analyze the position and shape of the nitro symmetric stretching peak to infer information about the local environment.

-

Applications in Peptide Synthesis and Drug Development

Nitrophenylalanine derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS) for creating modified peptides and proteins.[6][7] Fmoc-protected versions of 2-, 3-, and 4-nitrophenylalanine are commercially available, facilitating their incorporation into peptide chains.[8] These modifications can be used to study the effects of the nitro group on protein structure and function or to develop novel therapeutic peptides.[5][6][9]

In drug development, nitrophenylalanine derivatives are being explored for their potential as targeted therapeutic agents. For instance, 4-Nitro-L-phenylalanine has been identified as a nitroprotease inhibitor.[10]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of deprotection and coupling in Fmoc-based SPPS.

Detailed Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol provides a general procedure for incorporating a nitrophenylalanine derivative into a peptide chain using manual SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Activation: In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-4-nitro-L-phenylalanine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nitrophenylalanine Derivatives in Biochemical Assays

Para-nitroanilide derivatives of amino acids, such as L-phenylalanine 4-nitroanilide, are widely used as chromogenic substrates in enzyme assays, particularly for proteases.[11] The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow compound that can be quantified spectrophotometrically. This allows for the continuous monitoring of enzyme activity and the determination of kinetic parameters like Kₘ and Vₘₐₓ.

Principle of a Chromogenic Protease Assay

Detailed Experimental Protocol: Protease Assay Using a p-Nitroanilide Substrate

This protocol describes a general method for determining protease activity using a nitrophenylalanine-p-nitroanilide substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the protease of known concentration in a suitable assay buffer.

-

Prepare a stock solution of the p-nitroanilide substrate in a solvent such as DMSO.

-

Prepare a series of substrate dilutions in the assay buffer.

-

-

Assay Setup:

-

In a microplate or cuvette, add the assay buffer and the substrate dilution.

-

Initiate the reaction by adding the protease solution.

-

-

Spectrophotometric Measurement:

-

Immediately place the microplate or cuvette in a spectrophotometer set to measure the absorbance at the wavelength corresponding to the maximum absorbance of p-nitroaniline (typically 405-410 nm).

-

Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline.

-

Repeat the assay for each substrate concentration.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

-

Conclusion

Nitrophenylalanine derivatives have emerged as versatile and powerful tools in the researcher's arsenal. Their applications, ranging from the precise photocontrol of protein function to the sensitive probing of local protein environments and their use in drug discovery and biochemical assays, are continually expanding. This technical guide provides a foundational understanding of the core applications, supported by quantitative data and detailed experimental protocols. By leveraging the unique properties of these non-canonical amino acids, scientists and drug development professionals can continue to push the boundaries of our understanding of complex biological systems and develop innovative therapeutic strategies.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Team:Bielefeld-CeBiTec/Project/toolbox/photolysis - 2017.igem.org [2017.igem.org]

- 5. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

Application Notes and Protocols for 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, a non-natural β-amino acid, in solid-phase peptide synthesis (SPPS). The introduction of this building block into peptide sequences can significantly modify their conformational properties and biological activities, offering new avenues for drug discovery and development.

Introduction

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a valuable building block for the synthesis of modified peptides. The presence of the 3-nitrophenyl group can introduce unique structural constraints and potential new binding interactions, while the β-amino acid backbone can enhance proteolytic stability compared to natural α-peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard Boc-based solid-phase peptide synthesis protocols. Peptides incorporating this amino acid are of interest for developing novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs) where conformational rigidity and specific aromatic interactions can enhance binding affinity and selectivity.

Applications

The incorporation of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid into peptides can be leveraged for several applications:

-

Enhanced Proteolytic Stability: The β-amino acid structure provides resistance to degradation by common proteases.

-

Conformational Constraint: The bulky nitrophenyl side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

-

Modulation of Biological Activity: The introduction of the nitro group can alter the electronic properties of the peptide and introduce new interactions with biological targets, such as receptors or enzymes. For example, analogues of neuropeptides like Substance P, which act on GPCRs, can be synthesized with this amino acid to explore structure-activity relationships and develop receptor antagonists.[1][2]

-

Fluorescent Labeling and Bioconjugation: The nitro group can be chemically modified, for instance, by reduction to an amine, providing a handle for fluorescent labeling or conjugation to other molecules.[3]

Data Presentation: Quantitative Aspects of Boc-SPPS

The efficiency of solid-phase peptide synthesis is influenced by several factors, including the specific amino acids being coupled. While specific quantitative data for the coupling of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is not extensively published, the following table provides typical performance metrics for Boc-SPPS of standard and some non-standard amino acids. These values can serve as a benchmark, though optimization for this particular building block is recommended.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >95-99% | Kaiser Test / Ninhydrin Assay | Crucial for the synthesis of long peptides. A lower efficiency per cycle significantly reduces the final yield.[4][5] For sterically hindered amino acids like 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, double coupling may be necessary to approach these values. |

| Crude Peptide Purity | 50-85% | RP-HPLC | Highly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle.[5] |

| Final Peptide Yield (after purification) | 10-30% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss. The overall yield is a product of the coupling efficiencies at each step and the purification recovery.[6] |

| Deprotection Time (Boc group) | 20-30 minutes | - | Typically performed in two steps: a short pre-wash followed by a longer treatment with 50% TFA in DCM.[7] |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid using the Boc/Bzl protection strategy on a Merrifield resin.

Resin Preparation and Swelling

-

Place the Merrifield resin (1 g, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.

-

Add dichloromethane (DCM, 10-15 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM using a filter.

First Amino Acid Attachment (Esterification)

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH) in a mixture of DCM and N,N-dimethylformamide (DMF) (9:1 v/v).

-

Add 1 equivalent of 4-(Dimethylamino)pyridine (DMAP) and 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Peptide Chain Elongation: Boc-SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

a. Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

b. Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and then drain. Repeat this step once more.

-

Wash the resin with DCM (5x) to remove excess base.[8]

c. Amino Acid Coupling (Incorporation of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid):

Due to the potential steric hindrance of the 3-nitrophenyl group, a more potent coupling reagent and potentially a double coupling strategy are recommended.

-

In a separate vial, dissolve 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid (3 equivalents relative to the resin loading capacity) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) or a uronium-based coupling reagent like HBTU (2.9 equivalents) to the solution. If using HBTU, also add DIEA (6 equivalents).

-

Pre-activate the mixture for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DCM and DMF, and repeat the coupling step with fresh reagents (double coupling).

-